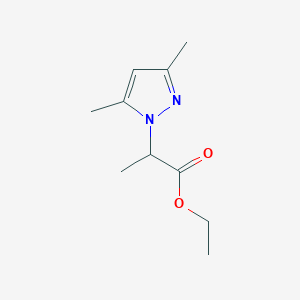
ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Overview
Description
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a complex compound with potential biological activity. The primary target of this compound is the second messenger cyclic adenosine monophosphate (cAMP) . cAMP is a key regulator of many important physiological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Mode of Action
The compound interacts with its target by hydrolyzing cAMP . Hydrolysis is a chemical reaction during which a molecule of water is added to a substance, which results in the breakdown of the substance. In this case, the hydrolysis of cAMP by the compound could potentially lead to changes in the physiological processes regulated by cAMP.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the type of solvent can strongly affect the interactions between the compound and its target . More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the compound-solvent hydrogen bonding rather than the formation of compound-target clusters .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form complexes with metal ions, which can influence its reactivity and biological activity. For instance, it can coordinate with copper ions, forming a complex that can act as a catalyst in oxidation reactions . Additionally, this compound can interact with enzymes such as catecholase, enhancing its catalytic activity in the oxidation of catechol to o-quinone . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.
Cellular Effects
This compound has been shown to affect various cellular processes. It can penetrate cell membranes and interact with intracellular targets, leading to changes in cell function. For example, this compound has been observed to influence cell signaling pathways by modulating the activity of specific kinases and phosphatases . Additionally, this compound can affect gene expression by interacting with transcription factors and altering their binding to DNA . These effects on cell signaling and gene expression can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species and the regulation of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to metal ions, forming complexes that can either inhibit or activate enzymatic activities . For instance, the copper complex of this compound has been shown to enhance the catalytic activity of catecholase . Additionally, this compound can interact with proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in the inhibition of enzyme activity, modulation of protein-protein interactions, and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance enzymatic activities and improve metabolic functions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress and damage to cellular structures . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. Additionally, this compound can affect the activity of metabolic enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and its ability to cross biological membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can impact the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the ethyl 2-bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-methyl-1-phenyl-1H-pyrazol-1-yl)propanoate
- Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate
- Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate
Uniqueness
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethyl ester group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)9(4)12-8(3)6-7(2)11-12/h6,9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNPWSIXBWBIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3020899.png)
![N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride](/img/structure/B3020901.png)
![(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone](/img/structure/B3020902.png)
![ethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B3020903.png)
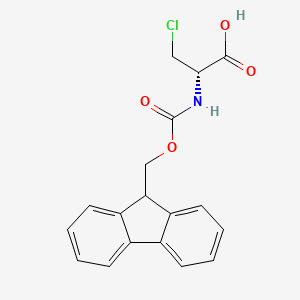
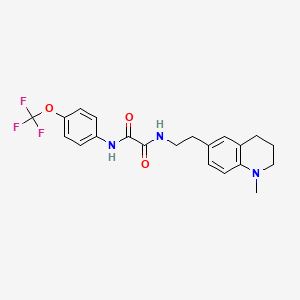
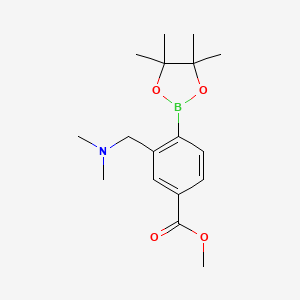
![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B3020914.png)
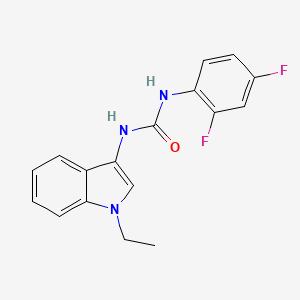
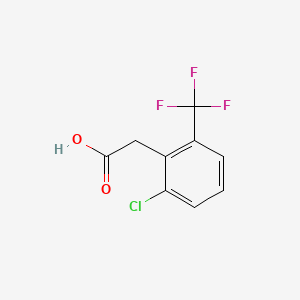
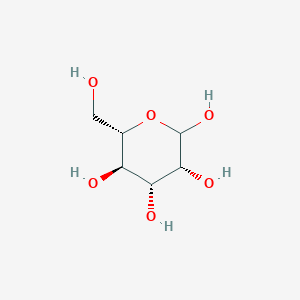
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3020918.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate](/img/structure/B3020920.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B3020921.png)
